2-Chloro-4-(cyclohexyloxy)pyrimidine
Overview
Description
2-Chloro-4-(cyclohexyloxy)pyrimidine is a chemical compound belonging to the pyrimidine family. It is characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and a cyclohexyloxy group at the 4-position. This compound appears as a white crystalline solid and is soluble in organic solvents.
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(cyclohexyloxy)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo nucleophilic aromatic substitution, where the halide at the 4-position is selectively displaced
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding its potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with nucleophiles, resulting in selective displacement of the halide at the 4-position
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Research has shown that there are threshold effects, and it is essential to determine the optimal dosage for its application . These findings are vital for its safe and effective use in therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it undergoes cobalt-catalyzed cross-coupling reactions with aryl halides . Understanding these metabolic pathways is essential for its application in biochemical research and therapeutic settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding its pharmacokinetics and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(cyclohexyloxy)pyrimidine typically involves the nucleophilic substitution reaction of 2,4-dichloropyrimidine with cyclohexanol. The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 4-position with the cyclohexyloxy group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(cyclohexyloxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., potassium carbonate) in solvents like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Coupling Reactions: Biaryl or heteroaryl compounds with extended conjugation.
Scientific Research Applications
2-Chloro-4-(cyclohexyloxy)pyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-4-(cyclohexyloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may modulate signaling pathways by interacting with receptors, leading to changes in cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of 2-Chloro-4-(cyclohexyloxy)pyrimidine.
4-(Cyclohexyloxy)pyrimidine: Lacks the chlorine atom at the 2-position.
2-Chloro-4-(methoxy)pyrimidine: Contains a methoxy group instead of a cyclohexyloxy group at the 4-position.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a cyclohexyloxy group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4-cyclohexyloxypyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBINALOMGPYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281400 | |
Record name | Pyrimidine, 2-chloro-4-(cyclohexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086376-48-8 | |
Record name | Pyrimidine, 2-chloro-4-(cyclohexyloxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086376-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 2-chloro-4-(cyclohexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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